4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a phenyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole and benzoic acid derivatives.
Substitution: Substituted phenyl and thiazole derivatives.
Scientific Research Applications
4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid is unique due to its combination of a thiazole ring, a phenyl group, and a benzoic acid moiety, which imparts a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H16N2O3S/c22-17(20-11-13-6-8-15(9-7-13)19(23)24)10-16-12-25-18(21-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22)(H,23,24) |
InChI Key |
WNVIVHYOQULAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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